molecular formula C15H15N3O6 B1662302 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid CAS No. 745055-86-1

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid

Cat. No. B1662302
CAS RN: 745055-86-1
M. Wt: 333.3 g/mol
InChI Key: UUIYULWYHDSXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid (2-AACB) is a compound of interest due to its potential applications in various scientific fields. It is a derivative of benzoic acid and is composed of two carboxylic groups and an amine group. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

UBP 296: Comprehensive Analysis of Scientific Research Applications

Kainate Receptor Antagonism: UBP 296 is identified as a potent and selective antagonist of kainate receptors, particularly those containing the GluK5 subunit. It shows significant selectivity over AMPA receptors and other kainate receptor subunits such as GluK2 and GluK5. This specificity makes UBP 296 a valuable tool for studying synaptic transmission and the role of kainate receptors in the central nervous system .

Synaptic Transmission Studies: In studies involving rat hippocampal slices, UBP 296 has been shown to reversibly block ATPA-induced synaptic transmission inhibition. This indicates its potential utility in dissecting the contributions of different glutamate receptors to synaptic plasticity and communication within the hippocampus .

Neuropharmacological Research: The compound’s ability to selectively depress glutamate-induced calcium influx in cells expressing GLUK5, either in homomeric or heteromeric forms, positions UBP 296 as a critical agent in neuropharmacological research. It aids in understanding the physiological and pathological roles of kainate receptors .

Spinal Cord Studies: UBP 296’s antagonistic action on GLUK5-containing kainate receptors in the spinal cord has implications for research into spinal cord injury and diseases. By modulating excitatory neurotransmission, it may help uncover new therapeutic targets for conditions affecting spinal cord function .

5. Modulation of Appetite and Eating Behaviors Research involving the hypothalamus has explored the role of glutamate receptor activation in eating behaviors. UBP 296 has been used to investigate how blocking kainate receptors affects food intake, providing insights into the neural circuits controlling appetite .

properties

IUPAC Name

2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIYULWYHDSXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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